![molecular formula C25H25FN4O5 B6583539 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1111026-58-4](/img/structure/B6583539.png)
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H25FN4O5 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.18089807 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a novel derivative of the oxadiazole class known for its diverse biological activities. This article delves into its biological properties, focusing on anticancer, antimicrobial, and other therapeutic potentials supported by various studies.
Chemical Structure and Properties
The structural formula of the compound includes a quinoline core with substituted oxadiazole and morpholine moieties. The presence of fluorine and dimethoxyphenyl groups enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26FN5O3 |
Molecular Weight | 433.48 g/mol |
LogP | 3.383 |
Polar Surface Area | 67.913 Ų |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported at approximately 0.48 µM.
- HCT116 (colon cancer) : Comparable or greater activity than standard chemotherapeutics such as doxorubicin.
Flow cytometry analyses indicated that the compound induces G1 phase arrest and promotes apoptosis through increased caspase activity in MCF-7 cells .
Antimicrobial Activity
The compound's oxadiazole structure contributes to its antimicrobial properties . Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria:
- Staphylococcus aureus : Exhibited significant inhibition.
- Escherichia coli : Moderate activity noted.
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Other Therapeutic Potentials
Beyond anticancer and antimicrobial effects, the compound has shown promise in several other areas:
- Anti-inflammatory : Reduction in pro-inflammatory cytokines in vitro.
- Antioxidant : Scavenging of free radicals demonstrated in cell-based assays.
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the compound's efficacy against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptosis via the intrinsic pathway, suggesting a mechanism involving mitochondrial dysfunction .
Study 2: Antimicrobial Screening
In another investigation, derivatives of oxadiazole including this compound were screened for antimicrobial activity. The findings revealed that modifications to the phenyl ring significantly affected potency, with electron-withdrawing groups enhancing activity against resistant strains .
Scientific Research Applications
Structural Features
The compound features a quinoline backbone with a morpholine substituent and an oxadiazole moiety, which is known for its biological activity. The presence of fluoro and dimethoxy groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to the one in focus can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazoles have been reported to target multiple pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Compounds containing oxadiazole rings have demonstrated antimicrobial activity against various pathogens. The structure of the compound allows for interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property makes it a candidate for further development as an antimicrobial agent .
Analgesic Effects
There is emerging evidence suggesting that oxadiazole derivatives possess analgesic properties. The mechanism may involve modulation of pain signaling pathways, making this compound relevant for pain management research .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for these applications .
Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives, including related compounds to the target molecule, demonstrated potent cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The structure-activity relationship (SAR) analysis indicated that modifications on the oxadiazole ring significantly influenced anticancer activity .
Case Study 2: Antimicrobial Testing
In vitro testing of similar oxadiazole compounds revealed effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA replication processes .
Case Study 3: Pain Relief Assessment
A recent pharmacological study assessed the analgesic potential of oxadiazole derivatives in animal models of pain. Results indicated significant pain relief compared to control groups, supporting further exploration into this application .
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-6-5-7-21(32-2)23(15)33-3)22(31)16-12-18(26)20(13-19(16)29)30-8-10-34-11-9-30/h5-7,12-14H,4,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVORRFXXFYDCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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